molecular formula C16H20N4O3 B4135734 N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide

N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide

Cat. No. B4135734
M. Wt: 316.35 g/mol
InChI Key: MXWDCCUDPYGWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide inhibits N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide substrates, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
The inhibition of N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide by N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide has been shown to have various biochemical and physiological effects. For example, it has been shown to enhance insulin signaling by increasing the phosphorylation of insulin receptor substrate-1 (IRS-1). It has also been shown to activate Wnt signaling by stabilizing β-catenin. In addition, it has been shown to have neuroprotective effects by inhibiting N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide-mediated tau phosphorylation.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide in lab experiments include its high potency and selectivity for N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide, which makes it a valuable tool for studying the role of N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide in various cellular processes. However, its use is limited by its potential off-target effects and the need for careful optimization of experimental conditions to achieve the desired effects.

Future Directions

There are several future directions for the use of N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide in scientific research. One direction is the development of more potent and selective N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide inhibitors for use in studying the role of N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide in various diseases, such as diabetes, Alzheimer's disease, and cancer. Another direction is the investigation of the potential therapeutic applications of N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide inhibitors in these diseases. Finally, the use of N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide in combination with other compounds may provide new insights into the regulation of various cellular processes.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide has been widely used as a tool compound in scientific research. It is a potent and selective inhibitor of N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide, which makes it a valuable tool for studying the role of N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide in various cellular processes. For example, it has been used to investigate the role of N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxybenzyl)ethanediamide in the regulation of insulin signaling, Wnt signaling, and neuronal function.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-23-14-5-3-13(4-6-14)11-19-16(22)15(21)18-7-2-9-20-10-8-17-12-20/h3-6,8,10,12H,2,7,9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWDCCUDPYGWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806095
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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